2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-

Catalog No.
S3338670
CAS No.
244789-60-4
M.F
C18H14O4
M. Wt
294.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-

CAS Number

244789-60-4

Product Name

2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-

IUPAC Name

4,5,9,10-tetrahydropyrene-2,7-dicarboxylic acid

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

InChI

InChI=1S/C18H14O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h5-8H,1-4H2,(H,19,20)(H,21,22)

InChI Key

JIIUWPYGXWLJRT-UHFFFAOYSA-N

SMILES

C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)C(=O)O)C(=O)O

Canonical SMILES

C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)C(=O)O)C(=O)O

2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- is a polycyclic aromatic compound characterized by its unique structure that includes a pyrene moiety with two carboxylic acid groups at the 2 and 7 positions and a tetrahydro modification. Its molecular formula is C18H14O4, and it has a molecular weight of approximately 294.3014 g/mol. The compound exhibits a complex structure that contributes to its chemical reactivity and potential applications in various fields, including materials science and biochemistry .

The chemical behavior of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- can be understood through its functional groups. The carboxylic acid groups can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Reduction: The compound can be reduced to form alcohols or other derivatives.

Additionally, the presence of the aromatic pyrene structure allows for electrophilic substitution reactions, making it reactive towards various electrophiles .

Research on the biological activity of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- is limited but suggests potential antioxidant properties due to its polycyclic aromatic structure. Compounds with similar structures often exhibit biological activities such as:

  • Anticancer effects: Some derivatives have shown promise in inhibiting cancer cell growth.
  • Antimicrobial properties: Related compounds are known for their ability to inhibit bacterial growth.

Further studies are needed to fully elucidate the specific biological activities and mechanisms of action for this compound .

Several synthesis methods have been reported for the preparation of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-. Common methods include:

  • Cyclization reactions: Utilizing precursors that undergo cyclization to form the tetrahydro structure.
  • Functional group modifications: Starting from pyrene derivatives and introducing carboxylic acid groups through oxidation or carboxylation processes.
  • Multi-step synthetic routes: Combining various organic synthesis techniques to achieve the desired compound.

These methods highlight the complexity involved in synthesizing this compound while maintaining its structural integrity .

2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- has potential applications in:

  • Organic electronics: Due to its unique electronic properties.
  • Fluorescent materials: Its structural characteristics may allow it to be used in luminescent applications.
  • Biological probes: The compound may serve as a scaffold for developing new probes in biochemical research.

Research into its applications is ongoing as scientists explore its utility in various fields .

Interaction studies involving 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- focus on its interactions with biomolecules and other chemical species. These studies typically investigate:

  • Binding affinities with proteins or nucleic acids.
  • Reactivity with reactive oxygen species, which may influence its antioxidant capabilities.
  • Interactions with other small molecules, which can provide insights into its potential therapeutic uses.

Understanding these interactions is crucial for predicting the behavior of the compound in biological systems .

Several compounds share structural similarities with 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
PyreneC16H10Base structure without carboxylic groups
Pyrene-2,7-dicarboxylic acidC18H10O4Contains two carboxylic groups
4-Hydroxybenzoic acidC7H6O3Simple aromatic compound with hydroxyl group
1-HydroxyanthraquinoneC14H8O2Contains an anthraquinone structure

The uniqueness of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- lies in its combination of the tetrahydro modification alongside two carboxyl functionalities on the pyrene framework. This configuration may enhance its reactivity and potential applications compared to other similar compounds .

XLogP3

3.2

Wikipedia

2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-

Dates

Modify: 2023-07-26

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